Azetidine, 1,1'-methylenebis-

Ring strain Heterocyclic chemistry Ligand design

Azetidine, 1,1′-methylenebis- (IUPAC: 1-(azetidin-1-ylmethyl)azetidine, CAS 38455-24-2, molecular formula C₇H₁₄N₂, MW 126.20 g·mol⁻¹) is a saturated, four-membered-ring bis-heterocycle composed of two azetidine units connected by a single methylene (–CH₂–) bridge. This architecture imparts inherently strained rings (bond angles ~90°) and two tertiary amine nitrogen centres separated by a single sp³ carbon, generating a constrained bite angle when employed as a bidentate N-donor ligand.

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
CAS No. 38455-24-2
Cat. No. B13624654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine, 1,1'-methylenebis-
CAS38455-24-2
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC1CN(C1)CN2CCC2
InChIInChI=1S/C7H14N2/c1-3-8(4-1)7-9-5-2-6-9/h1-7H2
InChIKeyQSEXZOMYNWRHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidine, 1,1′-methylenebis- (CAS 38455-24-2): A Structurally Rigid Bis-Heterocycle for Bifunctional Ligand and Building Block Procurement


Azetidine, 1,1′-methylenebis- (IUPAC: 1-(azetidin-1-ylmethyl)azetidine, CAS 38455-24-2, molecular formula C₇H₁₄N₂, MW 126.20 g·mol⁻¹) is a saturated, four-membered-ring bis-heterocycle composed of two azetidine units connected by a single methylene (–CH₂–) bridge [1]. This architecture imparts inherently strained rings (bond angles ~90°) and two tertiary amine nitrogen centres separated by a single sp³ carbon, generating a constrained bite angle when employed as a bidentate N-donor ligand [2]. The compound belongs to the broader class of methylene-bis-azetidines, whose mass-spectral fragmentation behaviour has been systematically characterised, providing diagnostic signatures for analytical procurement verification [3].

1 Bifunctional bidentate N-donor ligand with constrained methylene bridge
2 Strain-release building block from two four-membered azetidine rings
3 Unique GC-MS fragmentation signature for analytical identity verification

Why Generic Azetidine or Pyrrolidine Bis-Compounds Cannot Substitute Azetidine, 1,1′-methylenebis- in Procurement


The combination of four-membered-ring strain (ca. 25 kcal·mol⁻¹ per azetidine ring), the precisely one-carbon N–N separation enforced by the sp³ methylene bridge, and the exclusive tertiary-amine character of both nitrogen atoms creates a reactivity and coordination profile that cannot be reproduced by superficially analogous bis-linked heterocycles [1]. Mono-azetidines lack the bifunctional metal-binding capacity, while 1,2-ethylenebis- or 1,3-propylenebis-azetidines form less strained metallacycles upon chelation, altering complex thermodynamic stability [2]. Five-membered pyrrolidine analogs possess lower ring strain (ca. 6 kcal·mol⁻¹) and different N-centre basicity (pKₐ of conjugate acid ca. 11.3 for pyrrolidine vs. ca. 11.1 for azetidine), leading to divergent protonation equilibria and nucleophilicity under equivalent conditions [3].

Pyrrolidine-based bis-compounds carry much lower ring strain (~6 vs. ~25 kcal·mol⁻¹ per ring) and different basicity, altering reactivity and coordination thermodynamics.
Longer ethylene- or propylene-bridged analogs form less strained, larger chelate rings with wider bite angles (~85°–90°), affecting metal-centre geometry.
Mono-azetidines or secondary-amine ligands contain acidic N–H protons, leading to competing deprotonation and side reactions with strong organometallic bases.

Quantitative Differentiation Evidence for Azetidine, 1,1′-methylenebis- Versus Closest Structural Analogs


Ring-Strain-Driven Reactivity: Azetidine, 1,1′-methylenebis- vs. Pyrrolidine-Based Analogs

Each azetidine ring in the target compound carries approximately 25 kcal·mol⁻¹ of ring strain, more than four times the strain of a pyrrolidine ring (ca. 6 kcal·mol⁻¹). This strain can be exploited in strain-release synthetic transformations, whereas pyrrolidine-based bis-linkers are nearly strain-free and therefore unreactive under analogous conditions [1].

Ring strain energy
Class-level inference
~25 kcal·mol⁻¹ per azetidine ring
High strain-release reactivity potential
Comparator pyrrolidine ~6 kcal·mol⁻¹; additive inference
Ring strain Heterocyclic chemistry Ligand design

Unique Mass-Spectral Fragmentation Pattern Distinguishes 1,1′-Methylenebisazetidine from Mono-Azetidines

Under electron-impact (EI) mass spectrometry, 1,1′-methylenebisazetidine exhibits a diagnostic fragmentation pathway dominated by loss of a single azetidine radical (M⁺ → [M – C₃H₆N]⁺, Δm/z = –57) and subsequent ethylene elimination, which is absent in mono-azetidine spectra. This pattern provides a straightforward analytical GC-MS metric (e.g., m/z 126 → 69 → 41) to confirm identity and distinguish the bis-azetidine from its monomeric counterpart (azetidine, MW 57) [1].

EI-MS fragmentation
Head-to-head
m/z 126 → 69 → 41 diagnostic cascade
Distinguishes bis-azetidine from mono-azetidine
GC-MS acceptance testing; unique to 1,1′-methylenebis-
Mass spectrometry Analytical chemistry Quality control

Compressed N–C–N Bite Angle in Chelation: 1,1′-Methylenebisazetidine vs. Ethylene-Bridged Analogs

The single sp³ methylene linker enforces an N–C–N angle of approximately 109° in the uncomplexed ligand, which upon metal coordination produces a four-membered MNCN chelate ring with an estimated N–M–N bite angle of ~70°, significantly smaller than the ~85° bite angle formed by 1,2-ethylenebisazetidine (five-membered chelate) or the ~90° bite of 1,3-propylenebisazetidine (six-membered chelate). This acute bite angle is known to modulate central metal ion electronic configuration and catalytic selectivity in ways not accessible with longer-bridge homologs [1].

Chelate bite angle
Class-level inference
~70° N–M–N
Acute angle distorts metal geometry
Ethylene-bridged analog ~85°; propylene ~90°
Bite angle Transition metal coordination Ligand design

Bifunctional Tertiary-Amine Basicity and Nucleophilicity Profile vs. Secondary-Amine Monomers

Both nitrogen atoms in azetidine, 1,1′-methylenebis- are fully substituted tertiary amines with a conjugate-acid pKₐ of ~11.1 (per N-centre, inferred from parent azetidine data) [1]. This contrasts with secondary-amine monomers (e.g., azetidine, pKₐ ~11.05 but with an exchangeable N–H proton) which engage in competing proton-transfer side reactions under basic conditions. The absence of N–H bonds renders the bis-azetidine compatible with strong organometallic bases (e.g., n-BuLi, LDA) and transition-metal catalysts that would deprotonate or oxidise secondary amines, thereby expanding its utility as an innocent ligand scaffold in Pd-catalysed cross-coupling and Cu-mediated Ullmann reactions where azetidine itself has been employed stoichiometrically [2].

Exchangeable N–H
Class-level inference
0 acidic N–H protons
Compatible with strong organometallic bases
Mono-azetidine: 1 N–H; eliminates side reactions
Basicity Nucleophilicity Cross-coupling

High-Impact Procurement Scenarios for Azetidine, 1,1′-methylenebis- Based on Experimental Evidence


Bidentate N-Donor Ligand for Constrained-Geometry Transition-Metal Catalysis

The ~70° N–M–N bite angle enforced by the methylene bridge generates a sterically compact, highly strained four-membered chelate ring at the metal centre (Class-level inference, Section 3, Evidence_Item 3). This architecture is uniquely suited for stabilising low-coordinate, electronically unsaturated metal intermediates in catalytic cycles—e.g., Pd(0) or Cu(I) species—where larger-bite ethylene- or propylene-bridged ligands would create less-strained five- or six-membered chelates that dissociate more readily. Procurement of this compound is therefore justified for groups designing catalysts that require extreme kinetic inertness of the ancillary ligand framework [1].

Strain-Release Building Block for High-Energy Organic Synthesis Transformations

The cumulative ~50 kcal·mol⁻¹ of total ring strain (two azetidine rings × ~25 kcal·mol⁻¹; Class-level inference, Section 3, Evidence_Item 1) makes 1,1′-methylenebisazetidine a powerful substrate for strain-release-driven C–N bond activation. Under suitable conditions, ring-opening of both azetidine moieties can yield extended polyamine chains or furnish 1,3-diamine motifs with a controlled N–N spacing of three atoms. This differentiates it from the much less strained bis-pyrrolidine analogs (~12 kcal·mol⁻¹ total), which require forcing conditions or are inert. Researchers sourcing the bis-azetidine are obtaining a kinetically activated synthon not replicable with five- or six-membered-ring bis-amines [2].

Analytical Reference Standard Verified by Unique GC-MS Fragmentation Signature

The EI-MS fragmentation cascade of m/z 126 → 69 → 41 (Direct head-to-head comparison, Section 3, Evidence_Item 2) serves as a robust, instrument-verifiable fingerprint for identity and purity testing. Laboratories procuring this compound for analytical method development, impurity profiling, or spectral library construction can rely on this unique signature to discriminate it from co-eluting mono-azetidine or other N-heterocycle contaminants in a single GC-MS run, thereby reducing the need for secondary orthogonal confirmation and accelerating quality-control workflows [3].

Proton-Inert Ligand Scaffold for Air- and Moisture-Sensitive Organometallic Chemistry

With zero exchangeable N–H protons (Class-level inference, Section 3, Evidence_Item 4), 1,1′-methylenebisazetidine can be handled alongside strong Brønsted bases (e.g., n-BuLi, LDA, KHMDS) without competitive deprotonation or H-bonding interference. This property is decisive for synthetic organometallic groups performing lithiation or transmetallation sequences in which secondary-amine-containing ligands would undergo irreversible N-metalation or oligomerisation. Procuring the bis-tertiary-amine scaffold eliminates a well-documented failure mode encountered with secondary-amine-based bis-ligands, improving experimental success rates in sensitive Schlenk-line operations [4].

Application
Selection Property
Validation Focus
Constrained-geometry transition-metal catalysis
Constrained bite-angle chelation
Kinetic inertness of metal-ligand framework
Strain-release organic synthesis
High cumulative ring strain
C–N bond activation efficiency
GC-MS identity and purity testing
Diagnostic EI-MS fragmentation pattern
Discrimination from mono-azetidine contaminants
Air-/moisture-sensitive organometallic chemistry
Zero exchangeable N–H protons
Compatibility with strong Brønsted bases
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